Macrophomate

Description

Macrophomic Acid: Discovery and Origin

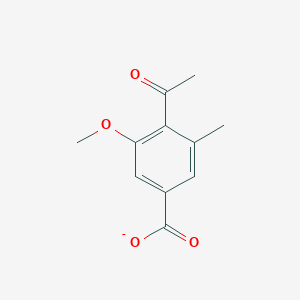

Macrophomic acid, chemically designated as 4-acetyl-3-methoxy-5-methylbenzoic acid, represents a unique fungal metabolite first isolated from the phytopathogenic fungus Macrophoma commelinae. The compound possesses the molecular formula C11H12O4 with a molecular weight of 208.21 grams per mole. The discovery of this methoxybenzoic acid derivative emerged from investigations into the secondary metabolite profile of Macrophoma commelinae, a fungal pathogen that was originally isolated from leaf spots on Commelina communis plants.

The structural elucidation of macrophomic acid revealed a substituted benzoic acid framework featuring a methoxy group at the 3-position, combined with acetyl and methyl substituents at the 4- and 5-positions respectively. This particular substitution pattern distinguishes macrophomic acid from other naturally occurring benzoic acid derivatives and contributes to its unique chemical properties. The compound exhibits characteristics typical of aromatic carboxylic acids while maintaining distinct spectroscopic signatures that facilitate its identification and quantification in biological systems.

The isolation process involved systematic screening of fungal metabolites produced under specific culture conditions. Researchers optimized the induction of enzyme activity in Macrophoma commelinae cultures, leading to the identification of the biotransformation pathway responsible for macrophomic acid formation. The discovery process revealed that the compound is produced through an extraordinary enzymatic conversion that transforms simple precursor molecules into the complex aromatic structure through a series of precisely orchestrated chemical reactions.

Historical Context of Macrophomate Research

The research trajectory of this compound began in the late 1990s when scientists first identified the unusual biotransformation capabilities of Macrophoma commelinae. Initial investigations focused on characterizing the fungal strain and understanding its metabolic capabilities, particularly its ability to transform 5-acetyl-4-methoxy-6-methyl-2-pyrone into the corresponding benzoic acid derivative. These early studies established the foundation for subsequent research into the enzymatic mechanisms underlying this transformation.

A pivotal moment in this compound research occurred with the identification and purification of this compound synthase, the enzyme responsible for the biosynthesis of macrophomic acid. The successful cloning and sequencing of the complementary deoxyribonucleic acid encoding this compound synthase marked a significant advancement in understanding the molecular basis of this biotransformation. The cloned gene contained an open reading frame encoding a polypeptide of 339 amino acid residues with a molecular weight of 36,244 daltons, showing no significant similarity to known proteins in database searches.

The crystallographic analysis of this compound synthase represented another crucial milestone in the research timeline. In 2003, researchers reported the 1.70 angstrom resolution crystal structure of the enzyme in complex with pyruvate, providing unprecedented structural insights into the active site architecture and catalytic mechanism. This structural information revealed that the active site is large and hydrophobic, with amino acid residues positioned to form hydrogen bonds with the substrate 2-pyrone, supporting proposed mechanisms for the enzymatic transformation.

Subsequent research efforts have focused on mechanistic studies aimed at elucidating the precise chemical pathway by which this compound synthase catalyzes the formation of macrophomic acid. These investigations have involved kinetic analyses, substrate specificity studies, and theoretical calculations to understand whether the reaction proceeds through a concerted Diels-Alder mechanism or a stepwise Michael addition-aldol condensation pathway. The ongoing debate surrounding the reaction mechanism has stimulated continued research interest and has contributed to broader discussions about natural pericyclic reactions.

Significance in Natural Product Chemistry

This compound holds exceptional significance in natural product chemistry due to its unique biosynthetic pathway and the insights it provides into enzyme-catalyzed cycloaddition reactions. The compound represents one of the earliest examples of a proposed natural Diels-Alderase, challenging traditional views about the prevalence of pericyclic reactions in biological systems. This significance extends beyond the compound itself to encompass broader implications for understanding how nature assembles complex molecular architectures through sophisticated enzymatic machinery.

The biosynthetic pathway leading to macrophomic acid involves an unprecedented transformation that combines oxaloacetate and 2-pyrone substrates through a series of reactions including decarboxylation, carbon-carbon bond formation, and dehydration. This multistep conversion represents a remarkable example of enzymatic efficiency, where a single enzyme catalyzes multiple distinct chemical transformations in a coordinated fashion. The overall reaction stoichiometry involves two carbon-carbon bond formations, two decarboxylations, and one dehydration, resulting in the net conversion of simple starting materials into a complex aromatic product.

From a mechanistic perspective, this compound biosynthesis has contributed significantly to discussions about the role of Diels-Alder reactions in natural product formation. The proposed involvement of a [4+2] cycloaddition in the biosynthetic pathway has sparked extensive research into the structural and chemical factors that enable enzymes to catalyze such reactions. These studies have revealed important principles about how protein environments can stabilize transition states and facilitate otherwise challenging chemical transformations.

The research surrounding this compound has also provided valuable insights into the evolution and diversification of enzymatic catalysis. The structural similarity between this compound synthase and other members of the enolase superfamily suggests evolutionary relationships that illuminate how enzymes with related folds can evolve to catalyze dramatically different reactions. This comparative analysis has contributed to our understanding of enzyme evolution and the molecular basis of catalytic diversity.

| Research Milestone | Year | Significant Finding |

|---|---|---|

| Initial fungal isolation | 1990s | Discovery of Macrophoma commelinae biotransformation capabilities |

| Enzyme purification | 2000 | Successful isolation and characterization of this compound synthase |

| Gene cloning | 2000 | Sequencing of this compound synthase complementary deoxyribonucleic acid |

| Crystal structure | 2003 | 1.70 angstrom resolution structure determination |

| Mechanistic studies | 2008-present | Ongoing investigations into reaction mechanism |

Taxonomic Distribution and Biological Sources

Macrophomic acid biosynthesis appears to be restricted to specific fungal lineages, with Macrophoma commelinae serving as the primary characterized source of this natural product. Macrophoma commelinae belongs to the genus Macrophoma, which is classified within the family Botryosphaeriaceae in the order Botryosphaeriales. This taxonomic placement positions the organism within the class Dothideomycetes of the division Ascomycota, representing a diverse group of fungi that includes numerous plant pathogens and saprophytes.

The genus Macrophoma encompasses a substantial number of species, with current taxonomic databases recognizing hundreds of described species within this group. These fungi are characterized as anamorphic forms, representing the asexual reproductive stages of their life cycles. Many Macrophoma species are known to be plant pathogens, causing various diseases in agricultural and natural plant communities. Macrophoma commelinae specifically was originally isolated from leaf spots on Commelina communis, commonly known as the Asiatic dayflower, indicating its role as a phytopathogenic organism.

The ecological niche occupied by Macrophoma commelinae involves parasitic or saprophytic interactions with plant hosts, particularly within the Commelinaceae family. The fungus appears to have evolved specialized metabolic capabilities that enable it to colonize and potentially manipulate host plant tissues. The production of macrophomic acid may represent part of a broader arsenal of secondary metabolites that contribute to the fungus's ecological success and pathogenic capabilities.

Current knowledge regarding the distribution of this compound-producing capability within the broader Macrophoma genus remains limited. While Macrophoma commelinae represents the primary characterized source, systematic surveys of related species for similar biosynthetic capabilities have not been extensively conducted. This represents an important area for future research, as the discovery of additional this compound-producing strains could provide valuable insights into the evolution and distribution of the this compound synthase enzymatic machinery.

| Taxonomic Level | Classification |

|---|---|

| Domain | Eukaryota |

| Kingdom | Fungi |

| Division | Ascomycota |

| Class | Dothideomycetes |

| Order | Botryosphaeriales |

| Family | Botryosphaeriaceae |

| Genus | Macrophoma |

| Species | commelinae |

The biotechnological implications of this compound production extend beyond academic interest to potential applications in synthetic biology and metabolic engineering. The unique enzymatic machinery responsible for macrophomic acid biosynthesis represents a valuable resource for developing novel biocatalytic processes. Understanding the taxonomic distribution and genetic basis of this compound production could facilitate efforts to engineer this biosynthetic capability into other microbial systems for industrial applications.

Properties

Molecular Formula |

C11H11O4- |

|---|---|

Molecular Weight |

207.2 g/mol |

IUPAC Name |

4-acetyl-3-methoxy-5-methylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14)/p-1 |

InChI Key |

GWSISRLRTQOQNE-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

1. Diels-Alder Reactions:

- Macrophomate synthase is recognized for its role in catalyzing Diels-Alder reactions, which are pivotal in forming six-membered rings in organic compounds. The enzyme's ability to accelerate these reactions makes it a valuable tool for synthetic chemists looking to create complex molecular architectures efficiently .

2. Synthesis of Natural Products:

- The enzyme's mechanism has been utilized to synthesize various natural products that require specific stereochemistry and structural complexity. For instance, researchers have demonstrated the synthesis of tricyclic compounds using this compound synthase, showcasing its utility in producing biologically relevant molecules .

Biochemical Applications

1. Enzyme Mechanism Studies:

- The study of this compound synthase provides insights into enzyme catalysis and mechanisms. By understanding how this enzyme operates, scientists can draw parallels to other enzymes within the enolase superfamily, enhancing knowledge about enzyme evolution and function .

2. Biocatalysis:

- The use of this compound synthase as a biocatalyst presents opportunities for green chemistry applications. Its ability to perform complex reactions under mild conditions aligns with sustainable practices in chemical manufacturing, reducing the need for harsh reagents and conditions typically used in synthetic chemistry .

Therapeutic Potential

1. Antimicrobial Activity:

- Preliminary studies suggest that compounds derived from this compound may exhibit antimicrobial properties. As researchers continue to explore these compounds' biological activities, there is potential for developing new antibiotics or antifungal agents based on their structure and mechanism of action .

2. Drug Development:

- The structural characteristics of this compound make it a candidate for drug development, particularly in targeting specific biological pathways or diseases where complex organic molecules are required for efficacy. The ongoing research into its derivatives may lead to novel therapeutic agents .

Case Studies

Preparation Methods

Biomimetic Approaches

Chemical synthesis of macrophomate mimics the enzymatic pathway, employing oxalacetate and 2-pyrone as starting materials. The reaction proceeds through three stages:

-

Decarboxylation : Oxalacetate undergoes Mg(II)-catalyzed decarboxylation to form a pyruvate enolate.

-

C–C Bond Formation : The enolate reacts with 2-pyrone via a debated mechanism—either a concerted Diels-Alder reaction or a stepwise Michael-aldol pathway.

-

Dehydration and Decarboxylation : The bicyclic intermediate loses water and CO₂ to yield this compound.

Table 2: Comparative Analysis of Reaction Mechanisms

| Mechanism | Activation Energy (kcal/mol) | Key Evidence |

|---|---|---|

| Diels-Alder | 17.7 | Stereospecific adduct formation |

| Michael-Aldol | 12.1 | QM/MM simulations and kinetic data |

Quantum mechanics/molecular mechanics (QM/MM) simulations demonstrate that the Michael-aldol pathway is energetically favorable, with activation energies 12.1 kcal/mol lower than the Diels-Alder route. This is corroborated by kinetic isotope effects and stereochemical analysis of deuterated intermediates.

Synthetic Challenges and Solutions

Key challenges in chemical synthesis include:

-

Instability of Intermediates : The pyruvate enolate and bicyclic adduct are highly reactive, necessitating low-temperature (−20°C) and anhydrous conditions.

-

Regioselectivity : Competing pathways lead to byproducts such as aberrant adducts (e.g., methylated pyrone derivatives), which are minimized using bulky Lewis acids like Mg(II)-triflate.

Biotechnological Innovations and Structural Engineering

Enzyme Engineering for Enhanced Activity

Directed evolution of MPS has focused on improving substrate affinity and turnover. Mutations at residues Asp167 and Glu198, which coordinate Mg(II), enhance by 2.3-fold for oxalacetate. Computational design tools, such as Rosetta, have been employed to optimize the active site geometry for non-natural substrates.

Biosynthetic Gene Clusters and Pathway Engineering

The identification of the mps gene cluster in M. commelinae has enabled heterologous expression in Streptomyces hosts. Co-expression with phosphoenolpyruvate carboxylase (to regenerate oxalacetate) increases this compound titers by 40% in S. lividans. Additionally, antiSMASH-based genome mining has revealed homologous clusters in Actinobacteria, suggesting opportunities for cross-species pathway engineering.

Table 3: Comparison of Host Systems for this compound Production

| Host | Titer (mg/L) | Yield (%) | Advantages |

|---|---|---|---|

| M. commelinae | 120 | 72 | Native pathway, high activity |

| E. coli BL21(DE3) | 85 | 65 | Scalability, genetic tractability |

| S. lividans | 150 | 78 | Precursor regeneration, high yield |

Analytical Methods and Quality Control

Q & A

Q. What is the catalytic role of Macrophomate Synthase in natural product biosynthesis?

this compound Synthase catalyzes a multi-step transformation, converting pyrone derivatives into benzoate analogs. Its proposed mechanism involves a Michael addition followed by an aldol reaction, though earlier studies suggested a Diels-Alder pathway . Methodological insights include structural analysis (X-ray crystallography) and enzyme kinetics to confirm active-site residues and reaction intermediates.

Q. What experimental techniques are essential for characterizing this compound Synthase activity?

Key methods include:

Q. How can researchers validate the substrate specificity of this compound Synthase?

Use substrate analogs in competitive inhibition assays or site-directed mutagenesis to identify binding-pocket residues. Coupled with molecular docking simulations, this approach clarifies steric and electronic constraints influencing catalysis .

Advanced Research Questions

Q. What computational tools resolve contradictions in this compound Synthase’s reaction mechanism?

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations differentiate between competing pathways (e.g., Diels-Alder vs. Michael-aldol). These models integrate crystallographic data and free-energy calculations to map transition states, reconciling discrepancies in earlier literature .

Q. How can transient intermediates in this compound Synthase catalysis be captured experimentally?

Rapid-quench techniques combined with time-resolved spectroscopy (e.g., stopped-flow UV-Vis or mass spectrometry) freeze short-lived intermediates. Alternative strategies include using substrate analogs with slower reaction rates or cryoenzymology to stabilize intermediates .

Q. What strategies address challenges in heterologous expression of this compound Synthase for in vitro studies?

Codon optimization, chaperone co-expression, and solubility tags (e.g., His-tags) improve yield in E. coli systems. Post-translational modifications may require eukaryotic hosts (e.g., yeast). Activity validation via complementation assays in knockout strains ensures functional fidelity .

Q. How do researchers evaluate the evolutionary conservation of this compound Synthase across species?

Phylogenetic analysis of homologous sequences (using tools like BLAST or CLUSTAL Omega) identifies conserved catalytic residues. Comparative genomics links enzyme function to secondary metabolite profiles in diverse organisms, revealing adaptive mechanisms .

Methodological Frameworks for Research Design

What criteria ensure rigor in formulating this compound-related research questions?

Apply the FINER framework :

Q. How can conflicting data on this compound Synthase’s mechanism be systematically analyzed?

Conduct a literature gap analysis to map inconsistencies (e.g., kinetic vs. structural evidence). Design controlled experiments (e.g., isotopic labeling under varying pH/temperature) to test competing hypotheses. Meta-analyses of published datasets identify trends obscured in isolated studies .

Q. What statistical approaches are optimal for analyzing kinetic data from this compound Synthase assays?

Non-linear regression models (e.g., Michaelis-Menten with Hill coefficients) quantify cooperativity. Bootstrapping or Bayesian inference accounts for variability in triplicate measurements. Software like GraphPad Prism or PyMol visualizes enzyme-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.